molecular formula C18H17NO4 B214894 3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B214894
M. Wt: 311.3 g/mol
InChI Key: YQAMCMZWSNBGTO-UHFFFAOYSA-N
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Description

3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as EOAI, is a synthetic compound that belongs to the indole family. It has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.

Mechanism of Action

The mechanism of action of 3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that 3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one may exert its pharmacological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, 3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one may activate certain signaling pathways that are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to possess a range of biochemical and physiological effects. In vitro studies have demonstrated that 3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one can inhibit the proliferation of cancer cells, reduce oxidative stress, and modulate the immune response. In vivo studies have shown that 3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one can reduce inflammation, protect against neurodegeneration, and improve glucose metabolism.

Advantages and Limitations for Lab Experiments

3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, 3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been extensively studied and its pharmacological properties are well characterized. However, there are also some limitations to using 3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments. For example, its mechanism of action is not fully understood, and its potential side effects and toxicity have not been thoroughly investigated.

Future Directions

There are several future directions for research on 3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. One area of interest is the development of 3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one-based therapies for the treatment of various diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of 3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one and to investigate its potential side effects and toxicity. Finally, the development of new synthetic methods for 3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one may enable the production of more potent and selective analogs with improved pharmacological properties.

Synthesis Methods

3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one can be synthesized using a variety of methods, including the reaction of 4-ethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then cyclized with hydrazine hydrate to form 3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one.

Scientific Research Applications

3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been widely used in scientific research due to its potential applications in pharmacology and biochemistry. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. Additionally, 3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been investigated for its potential use as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.

properties

Product Name

3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one

InChI

InChI=1S/C18H17NO4/c1-2-23-13-9-7-12(8-10-13)16(20)11-18(22)14-5-3-4-6-15(14)19-17(18)21/h3-10,22H,2,11H2,1H3,(H,19,21)

InChI Key

YQAMCMZWSNBGTO-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3NC2=O)O

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3NC2=O)O

Origin of Product

United States

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